molecular formula C18H17FN4O2 B2530498 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea CAS No. 899728-37-1

1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

Cat. No.: B2530498
CAS No.: 899728-37-1
M. Wt: 340.358
InChI Key: JURLARGLPFAZBI-CJLVFECKSA-N
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Description

1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators and Photophysical Properties

Research has identified quinoline urea derivatives as potential supramolecular gelators. These compounds, including similar structures to 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, have been synthesized and structurally characterized, demonstrating their ability to form complexes with silver ions. Such complexes exhibit unique gelation behavior and photophysical properties, making them of interest for applications in material science and photophysical studies (Braga et al., 2013).

Neurokinin-1 Receptor Antagonism

Another significant area of application involves neurokinin-1 (NK1) receptor antagonism. Compounds with a structure similar to this compound have been identified as brain-penetrant, selective, and high-affinity NK1 receptor antagonists. Such compounds offer a novel therapeutic strategy for treating various psychiatric disorders associated with stress or hyperarousal states, demonstrating the potential of these compounds in neuropsychiatric drug development (Bonaventure et al., 2015).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of fluoroquinolones and related compounds have been extensively studied. Research into derivatives of quinolones and naphthyridones has unveiled compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound derivatives in developing new antibiotics with broad-spectrum efficacy (Kuramoto et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea involves the reaction of 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid with 2-fluoroaniline, followed by the addition of a carbonyl diimidazole (CDI) coupling agent to form the urea bond.", "Starting Materials": [ "2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid", "2-fluoroaniline", "Carbonyl diimidazole (CDI)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid and 2-fluoroaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as carbonyl diimidazole (CDI) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography or recrystallization to obtain 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea as a white solid." ] }

CAS No.

899728-37-1

Molecular Formula

C18H17FN4O2

Molecular Weight

340.358

IUPAC Name

1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24)

InChI Key

JURLARGLPFAZBI-CJLVFECKSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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